d-Menthyl acrylate

概要

説明

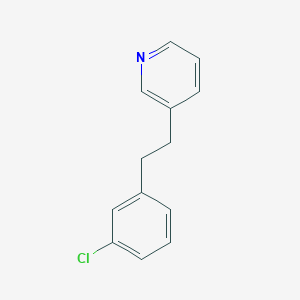

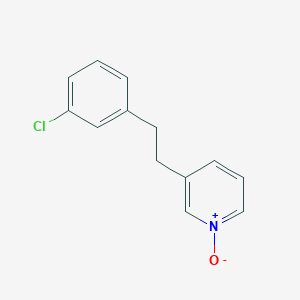

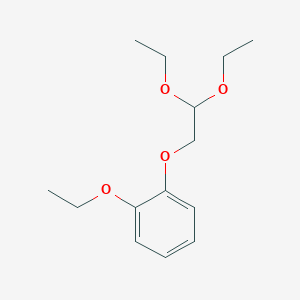

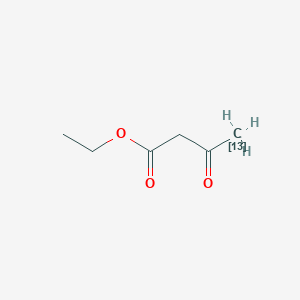

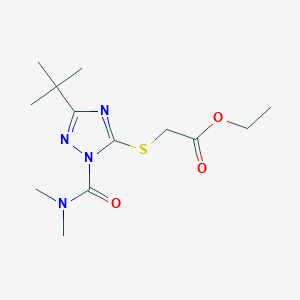

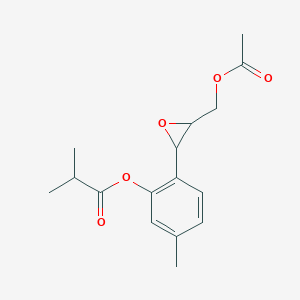

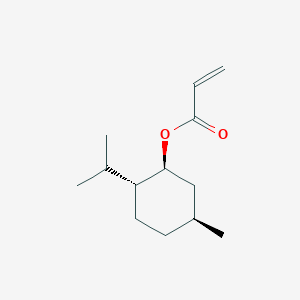

D-Menthyl acrylate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of acrylate monomers, such as d-Menthyl acrylate, often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This process results in excellent conversions of alcohols to their corresponding esters within short reaction times . Another method involves the reaction of methyl formate with acetylene in the presence of transition metal catalysts .科学的研究の応用

Neuroprotection and Neurodegeneration : d-Menthyl acrylate, also known as Acryl-DMA, has been identified as a potent and reversible inhibitor of choline acetyltransferase in nerve terminals, suggesting potential applications in neuroprotection and neurodegeneration research (Rowell & Chiou, 1976).

Photopolymerization and Radical Polymerization : Studies have shown that high concentrations of DDMAT in methyl acrylate photopolymerization lead to controlled radical polymerization, while low concentrations result in uncontrolled polymerization. This affects the molecular weights and polydispersities of the resulting polymers (Wang et al., 2013).

Optical and Chiroptical Properties : Copolymers of d-Menthyl acrylate with styrene and methacrylate exhibit optical activity and chiroptical properties, important for applications involving optical materials and sensors (Majumdar & Carlini, 1980).

Atom Transfer Radical Polymerization : The atom transfer radical polymerization of menthyl acrylate can be controlled and living, with studies showing a relatively fast polymerization rate using specific catalysts (Liu & Mishra, 2007).

Pressure-Sensitive Adhesives : Research indicates that menthyl acrylate-based transparent acrylic pressure-sensitive adhesives demonstrate high transparency and improved adhesion performance, particularly when increasing the menthyl acrylate concentration (Baek & Hwang, 2016).

Environmental Microbiology : In the context of environmental microbiology, marine dimethylsulfoniopropionate-catabolizing bacteria like Roseobacter have been found to have an effective detoxification system for acrylate metabolism. This discovery could impact other metabolic processes and environments beyond DMSP catabolism (Wang et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRSZAYOKVFRH-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Menthyl acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。